1-Ethyl-4-iodo-2-methylbenzene
Description
Contextualizing 1-Ethyl-4-iodo-2-methylbenzene within Contemporary Aryl Halide Chemistry
This compound is a specific example of a substituted iodoarene. nih.gov Its structure features a benzene (B151609) ring substituted with an ethyl group, a methyl group, and an iodine atom. The IUPAC name for this compound is 4-ethyl-1-iodo-2-methylbenzene. nih.gov
The presence of the alkyl groups (ethyl and methyl) on the aromatic ring influences the electronic properties and reactivity of the molecule. These electron-donating groups can affect the reactivity of the C-I bond and the regioselectivity of further substitution reactions on the aromatic ring. worldscientific.com
While not as extensively documented in standalone research as some other halogenated compounds, this compound serves as a representative model for a large class of polysubstituted aryl iodides. Its structure embodies the key features that make iodoarenes versatile building blocks in synthesis. The iodine atom acts as a handle for introducing a wide array of other functional groups through cross-coupling reactions, while the alkyl substituents provide a specific substitution pattern on the aromatic core. enamine.net
Below are some of the known properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 4-ethyl-1-iodo-2-methylbenzene nih.gov |
| Molecular Formula | C₉H₁₁I nih.govsigmaaldrich.comaobchem.com |
| Molecular Weight | 246.09 g/mol nih.gov |
| CAS Number | 1369834-22-9, 866996-02-3 nih.govsigmaaldrich.com |
| Physical Form | Liquid sigmaaldrich.com |
| InChI Key | HNFFMNJLZFMPAN-UHFFFAOYSA-N nih.gov |
| SMILES | CCC1=CC(=C(C=C1)I)C nih.gov |
This table is interactive. You can sort and filter the data.
Overview of Research Trajectories in Advanced Organic Synthesis Involving Halogenated Arenes
Research in advanced organic synthesis heavily utilizes halogenated arenes, particularly iodoarenes, as pivotal starting materials. taylorandfrancis.comenamine.net The field has evolved from classical nucleophilic aromatic substitution, which often requires harsh conditions or highly activated substrates, to more sophisticated transition-metal-catalyzed cross-coupling reactions. urfu.rulibretexts.org
A major research trajectory involves the development and application of palladium-catalyzed cross-coupling reactions. These methods, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, provide efficient and selective ways to form new bonds, and iodoarenes are often the most reactive substrates for these transformations. urfu.ru These reactions are fundamental in synthesizing biaryls, stilbenes, and other complex structures that are common motifs in medicinal chemistry and materials science. taylorandfrancis.com
Table 2: Key Cross-Coupling Reactions Involving Aryl Halides
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl Halide + Organoboron Reagent | Pd(PPh₃)₄, Pd(OAc)₂ | C-C |
| Heck | Aryl Halide + Alkene | Pd(OAc)₂ / PPh₃ | C-C |
| Sonogashira | Aryl Halide + Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C-C (sp²-sp) |
| Buchwald-Hartwig | Aryl Halide + Amine/Alcohol/Thiol | Pd Catalyst + Ligand | C-N, C-O, C-S |
| Stille | Aryl Halide + Organotin Reagent | Pd(PPh₃)₄ | C-C |
This table is interactive. You can sort and filter the data based on reaction type, partners, or the bond formed.
More recent research focuses on the direct C-H functionalization of arenes, which aims to bypass the need for pre-halogenated substrates, aligning with the principles of green chemistry. urfu.ru However, the halogen-metal exchange reaction remains a robust and widely used method for generating organometallic reagents, which are versatile intermediates. wikipedia.org Furthermore, the development of novel catalysts, including those based on more abundant and less toxic metals like nickel and copper, is an active area of investigation. Researchers are also exploring hypervalent iodine compounds, derived from iodoarenes, as environmentally benign oxidizing agents and as catalysts in a variety of oxidative transformations. chemrxiv.orghep.com.cn The enantioselective synthesis of complex molecules using chiral catalysts with iodoarene substrates is another significant frontier, enabling the construction of stereochemically defined products. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-iodo-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c1-3-8-4-5-9(10)6-7(8)2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESVPXRZWVZHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Ethyl 4 Iodo 2 Methylbenzene
Direct Iodination Strategies for Substituted Benzenes
Direct iodination introduces an iodine atom onto the aromatic ring. This is typically accomplished through electrophilic aromatic substitution, where an electrophilic iodine species attacks the electron-rich benzene (B151609) ring.
Electrophilic Aromatic Iodination Approaches
Electrophilic iodination is a common method for the synthesis of aryl iodides. nih.gov However, due to the lower reactivity of iodine compared to other halogens, an activating agent or a more potent iodinating reagent is often required. nih.govpressbooks.pub
A combination of molecular iodine (I₂) with an oxidizing agent can generate a more electrophilic iodine species, facilitating the iodination of aromatic rings. pressbooks.pub Hydrogen peroxide (H₂O₂) is a commonly used, environmentally benign oxidant for this purpose. manac-inc.co.jpchem-soc.si The reaction system I₂/H₂O₂ can effectively iodinate activated aromatic compounds. chem-soc.si For alkylbenzenes, this method can provide iodo-substituted products. manac-inc.co.jp The active electrophile is believed to be generated in situ, which then attacks the aromatic ring. libretexts.org The regioselectivity of the reaction is governed by the directing effects of the substituents on the benzene ring. In the case of 1-ethyl-2-methylbenzene (B166441), both the ethyl and methyl groups are ortho-, para-directing. The iodine atom is expected to substitute at the position para to the ethyl group, which is the 4-position, due to steric hindrance from the methyl group at the ortho positions.
| Substrate | Reagents | Conditions | Product | Yield | Reference |
| Activated Arenes | I₂ / 30% H₂O₂ | MeOH, strong acid | Iodoarenes | Good yields | organic-chemistry.org |
| Electron-rich arenes | KI / H₂O₂ | MeOH, strong acid | Iodoarenes | Not specified | manac-inc.co.jp |
| Alkylbenzenes | I₂ / H₂O₂ | Not specified | Iodoalkylbenzenes | Not specified | manac-inc.co.jp |
N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination. organic-chemistry.org It is often used in conjunction with an acid catalyst to enhance its reactivity. researchgate.netscispace.com For electron-rich aromatic compounds, NIS can provide regioselective iodination under mild conditions. erowid.orgorganic-chemistry.org The combination of NIS with a catalytic amount of trifluoroacetic acid has been shown to be effective for the iodination of various methoxy- and methyl-substituted aromatic compounds, affording high yields in short reaction times. organic-chemistry.orgorganic-chemistry.org The active iodinating species is thought to be iodine trifluoroacetate, formed in situ. erowid.orgorganic-chemistry.org Other acidic conditions, such as the use of sulfuric acid, can also be employed, particularly for less reactive substrates. researchgate.netresearchgate.net
| Substrate | Reagents | Conditions | Product | Yield | Reference |
| Activated aromatic compounds | NIS, cat. CF₃COOH | Acetonitrile (B52724), RT | para-Iodinated products | High | erowid.orgorganic-chemistry.org |
| Deactivated aromatic compounds | NIS, H₂SO₄ | Not specified | Iodinated products | Good | researchgate.net |
| Methoxy and methyl aromatics | NIS, cat. CF₃COOH | Acetonitrile, RT to reflux | para-Iodinated products | Excellent | organic-chemistry.org |
The regioselectivity of electrophilic aromatic iodination is a crucial aspect, particularly for substrates with multiple activating groups or significant steric hindrance. nih.gov In the case of 1-ethyl-2-methylbenzene, the directing effects of the ethyl and methyl groups favor iodination at the positions ortho and para to each group. However, steric hindrance plays a significant role in determining the final product distribution. nih.gov The position para to the ethyl group (4-position) is sterically more accessible than the positions ortho to the ethyl or methyl groups. Therefore, iodination is expected to occur predominantly at the 4-position, yielding 1-ethyl-4-iodo-2-methylbenzene.
Recent advancements in catalysis have led to methods that offer sterically controlled C-H iodination, providing access to regioisomers that are difficult to obtain through traditional electrophilic substitution. nih.gov These methods often employ transition metal catalysts that direct the iodination to the least sterically hindered position. While specific application to 1-ethyl-2-methylbenzene may not be widely reported, the principles of regioselective iodination of sterically hindered arenes are well-established. researchgate.net For electron-rich and sterically hindered substrates, the choice of iodinating agent and reaction conditions is critical to achieve high regioselectivity. erowid.orgorganic-chemistry.orgmdma.ch
Halogen Exchange Reactions for Iodoarene Formation
An alternative route to iodoarenes is through a halogen exchange reaction, where a more readily available aryl halide, such as a bromide or chloride, is converted to the corresponding iodide.
The Finkelstein reaction, traditionally an SN2 reaction for alkyl halides, can be adapted for aromatic systems. wikipedia.orgbyjus.com The "aromatic Finkelstein reaction" involves the conversion of aryl bromides or chlorides to aryl iodides and typically requires a catalyst, as aryl halides are generally unreactive towards nucleophilic substitution. wikipedia.org Copper(I) iodide, often in combination with a diamine ligand, has been shown to be an effective catalyst for this transformation. mdma.chorganic-chemistry.orgmit.edu Nickel-based catalysts have also been developed for the aromatic Finkelstein reaction, providing an efficient method for the iodination of aryl and heteroaryl bromides. researchgate.netrsc.org This reaction proceeds by treating the corresponding bromo- or chloro-analog of 1-ethyl-2-methylbenzene with an iodide salt, such as sodium iodide, in the presence of the catalyst. The success of the reaction can be influenced by factors such as the choice of ligand, solvent, and the solubility of the halide salts. mdma.ch
| Substrate | Reagents | Catalyst System | Product | Conversion/Yield | Reference |
| Aryl Bromides | NaI | CuI, diamine ligand | Aryl Iodides | ~99% conversion | mdma.chorganic-chemistry.org |
| Aryl/Heteroaryl Bromides | Not specified | Nickel-based catalyst | Aryl/Heteroaryl Iodides | General for a wide range of substrates | rsc.org |
Precursor-Based Synthetic Routes
These traditional yet reliable methods involve the synthesis of this compound from precursors that already contain some of the required functional groups.
This two-step approach involves first establishing the ethyl and methyl substituents on the benzene ring, followed by the introduction of the iodine atom.
This subsection is not directly addressed in the provided search results. However, a related and more common approach is the ethylation of toluene. Toluene can be ethylated using ethylene (B1197577) in the presence of an acid catalyst, such as a modified zeolite, to produce a mixture of ethyltoluene isomers. wikipedia.org Shape-selective catalysts can favor the formation of 4-ethyltoluene (B166476). wikipedia.org Once 4-ethyltoluene is obtained, it can be iodinated in a subsequent step.
The direct iodination of 4-ethyltoluene would likely proceed via electrophilic aromatic substitution. libretexts.org The activating nature of the alkyl groups (ethyl and methyl) directs the incoming electrophile to the ortho and para positions. In 4-ethyltoluene, the position para to the ethyl group is occupied by the methyl group. Therefore, iodination is expected to occur at one of the positions ortho to the ethyl group. The steric bulk of the ethyl and methyl groups would influence the regioselectivity of this reaction.
Table 2: Two-Step Synthesis via Ethylation and Iodination
| Step | Starting Material | Reagents | Product | Key Considerations |
| 1. Ethylation | Toluene | Ethylene, Acid Catalyst (e.g., Zeolite) | 4-Ethyltoluene | Catalyst choice influences isomer distribution. wikipedia.org |
| 2. Iodination | 4-Ethyltoluene | I2, Oxidizing Agent (e.g., HNO3) | This compound | Regioselectivity is governed by directing effects of alkyl groups. |
While direct iodination of 4-methylstyrene (B72717) to the target compound is not detailed, the iodination of related alkyne precursors provides insight into the transformation of a vinyl group. For instance, p-tolylethyne can be treated with potassium iodide (KI) and a hypervalent iodine reagent like phenyliodine(III) diacetate (PIDA) in a mixture of acetonitrile and water to yield (E)-1-(1,2-diiodovinyl)-4-methylbenzene with high yield and selectivity. nih.gov This demonstrates the feasibility of adding iodine across a carbon-carbon multiple bond adjacent to a substituted benzene ring.
A hypothetical analogous reaction with 4-methylstyrene could involve an electrophilic addition of an iodine species across the double bond. Subsequent elimination or substitution reactions would be required to form the aromatic iodide, but this specific transformation is not well-documented in the provided results.
The Sandmeyer reaction is a classic and versatile method for introducing a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.org This intermediate is typically generated from the corresponding primary aromatic amine.
For the synthesis of this compound, the required precursor would be 4-ethyl-2-methylaniline. The synthesis would proceed in two main stages:
Diazotization: 4-Ethyl-2-methylaniline is treated with a cold, acidic solution of sodium nitrite (B80452) (NaNO2) to form the corresponding 4-ethyl-2-methylbenzenediazonium salt. wikipedia.org It is crucial to maintain low temperatures (typically 0-5 °C) during this step to prevent the unstable diazonium salt from decomposing. prepchem.com
Iodination: The freshly prepared diazonium salt solution is then treated with a solution of potassium iodide (KI). wikipedia.orgorganic-chemistry.org Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination reaction proceeds readily upon addition of the iodide source, with the diazonium group being replaced by iodine and nitrogen gas evolving. wikipedia.org
Table 3: Sandmeyer Synthesis of this compound
| Step | Precursor | Reagents | Intermediate/Product | Key Conditions |
| 1 | 4-Ethyl-2-methylaniline | NaNO2, HCl(aq) | 4-Ethyl-2-methylbenzenediazonium chloride | 0-5 °C. prepchem.com |
| 2 | 4-Ethyl-2-methylbenzenediazonium chloride | KI(aq) | This compound | Simple mixing, no catalyst required. wikipedia.orgorganic-chemistry.org |
Organometallic intermediates, particularly organolithium reagents, provide a powerful route for the synthesis of aryl iodides. wikipedia.orgpsu.edu The lithium-halogen exchange reaction is a key step in this strategy, allowing for the conversion of an aryl halide (typically a bromide or iodide) into a highly reactive aryllithium species. wikipedia.orgharvard.edu
To synthesize this compound using this method, a suitable precursor would be an aryl halide such as 1-bromo-4-ethyl-2-methylbenzene. The synthesis would involve:
Lithium-Halogen Exchange: The bromo-precursor is treated with an alkyllithium reagent, most commonly n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. psu.eduharvard.edu This reaction is typically very fast and results in the formation of 4-ethyl-2-methyllithium. harvard.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org
Quenching with Iodine: The newly formed aryllithium reagent is then quenched by the addition of an iodine source, such as a solution of iodine (I2) in THF. This results in the formation of the desired this compound.
This method is highly efficient and allows for the introduction of iodine at a specific, pre-determined position on the aromatic ring.
Table 4: Synthesis via Lithium-Halogen Exchange
| Step | Precursor | Reagents | Intermediate/Product | Key Conditions |
| 1 | 1-Bromo-4-ethyl-2-methylbenzene | n-Butyllithium or t-Butyllithium | 4-Ethyl-2-methyllithium | Low temperature (-78 °C), inert atmosphere. harvard.edu |
| 2 | 4-Ethyl-2-methyllithium | Iodine (I2) | This compound | Quenching of the organolithium species. |
Alkylation and Subsequent Iodination Strategies
Process Optimization and Green Chemistry Considerations in the Synthesis of this compound
The industrial synthesis of specialty chemicals like this compound is increasingly governed by the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. ijnc.irmdpi.com Process optimization focuses on maximizing yield and selectivity while minimizing waste, energy consumption, and the use of hazardous materials. ijnc.irwhiterose.ac.uk This involves a holistic approach, examining every component of the synthesis from solvents and reagents to the reaction technology itself.
The choice of solvent is a critical factor in the synthesis of this compound, as it significantly influences reaction rates, yields, and the ease of product isolation. sioc-journal.cn The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates play a crucial role. sioc-journal.cn Traditional syntheses often relied on volatile organic compounds (VOCs), but modern green chemistry practices encourage their replacement with more environmentally benign alternatives. uniba.it
Reaction conditions such as temperature, reaction time, and the choice of base are also optimized to enhance performance. For example, in the N-arylation of imidazoles with iodoarenes, DMSO was identified as the prime solvent at 100°C with Cs₂CO₃ or NaOH as the base to achieve high yields. semanticscholar.org The optimization of these parameters is essential for achieving high selectivity, particularly to ensure the iodine atom is directed to the desired para-position relative to the ethyl group on the 2-methyltoluene (2-ethyltoluene) starting material.
Table 1: Effect of Solvent on Iodination and Related Aromatic Functionalization Reactions
| Solvent System | Substrate Type | Key Findings | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol (C₂H₅OH) | Terminal Alkynes | Showed the highest efficiency among various tested solvents for aerobic oxidative iodination. | Up to 93% | sioc-journal.cn |
| Aqueous Methanol (B129727) (MeOH–H₂O, 6:1) | Activated Aromatics (Phenols, Anilines) | Ideal solvent for ortho-selective, metal-free iodination at room temperature. | Good yields | organic-chemistry.org |
| Dimethyl Sulfoxide (DMSO) | Arylhydrazine hydrochlorides | Effective for metal- and base-free synthesis of aryl iodides at 60 °C. | High yields | |
| Aqueous Acetic Acid (AcOH/H₂O) | Moderately Active Arenes | Effective for iodination upon heating. | Not specified | researchgate.net |
| 2-Methyltetrahydrofuran (2-MeTHF) | 1-Indanone | Green solvent that improved overall process yield from 10% (in VOCs) to 21-22%. | 21-22% (overall process) | uniba.it |
| Cyclopentyl Methyl Ether (CPME) | 1-Indanone | Sustainable solvent that, like 2-MeTHF, improved overall process yield significantly. | 21-22% (overall process) | uniba.it |
Continuous flow chemistry has emerged as a powerful technology for synthesizing chemicals in a safer, more scalable, and reproducible manner compared to traditional batch processing. ijnc.iracs.org In a flow reactor, reactants are continuously pumped through a tube or channel where the reaction occurs, offering superior control over parameters like temperature, pressure, and reaction time. researchgate.netresearchgate.net This precise control minimizes the formation of byproducts and can lead to higher yields and purity. researchgate.net
The advantages of flow chemistry are particularly relevant for reactions that are highly exothermic or involve unstable intermediates, such as diazotization reactions sometimes used in the synthesis of aryl iodides. acs.org The small reactor volume enhances heat transfer, mitigating risks of thermal runaways. researchgate.net Furthermore, scalability is achieved by simply extending the operation time or by "numbering up" (running multiple reactors in parallel), rather than by increasing the size of the reactor, which can introduce new challenges in batch processes. researchgate.net
While specific studies on the continuous flow synthesis of this compound are not prevalent, the application of this technology to related processes demonstrates its potential. For example, flow chemistry has been successfully used for the synthesis of substituted indazoles and in metal-free photochemical borylation of aryl halides, showcasing its versatility and efficiency. acs.orgrsc.org The use of flow reactors can enable the rapid synthesis of multi-gram quantities on demand, a significant advantage for producing specialty chemicals. acs.org A continuous flow protocol for generating 2H-azirines from vinyl azides demonstrated that full conversion could be achieved in 16 minutes, compared to 45 minutes in a batch process. researchgate.net
A key tenet of green chemistry is the development and use of reagents and catalysts that are non-toxic, efficient, and ideally, recyclable. ijnc.irrasayanjournal.co.in In the synthesis of this compound, this involves moving away from hazardous iodinating agents and stoichiometric reagents toward more sustainable catalytic systems.
Traditional iodination methods often use reagents that are toxic or generate significant waste. nih.gov Modern approaches focus on using molecular iodine (I₂) or simple iodide salts like potassium iodide (KI) or sodium iodide (NaI) in conjunction with an environmentally benign oxidant. nih.govmdpi.com These oxidants regenerate the active iodinating species in situ, maximizing atom economy. acsgcipr.org Examples of such green oxidants include hydrogen peroxide (H₂O₂), urea-hydrogen peroxide (UHP), and sodium percarbonate. researchgate.netnih.gov An eco-friendly protocol using potassium iodide and ammonium (B1175870) peroxodisulfate in aqueous methanol has been developed for the iodination of activated aromatics. organic-chemistry.org Another method employs sodium percarbonate as a cheap and safe oxidant for the iodination of various arenes. nih.gov
Solvent choice also plays a role in the reagent system's green profile. Polyethylene glycol (PEG-400) has been used as a green reaction medium for the iodination of aromatic compounds using a combination of iodine and iodic acid, offering simple workup and high yields. benthamdirect.com Metal-free catalytic systems are also gaining prominence. For instance, the iodination of arylboronic acids can be achieved efficiently using molecular iodine with potassium carbonate as the base, avoiding the need for metal catalysts. organic-chemistry.org The development of solvent-free methods, such as the mechanical grinding of pyrimidine (B1678525) derivatives with solid iodine and AgNO₃, represents another significant advance in green iodination chemistry. nih.gov
Table 2: Examples of Eco-Friendly Reagents and Catalytic Systems for Iodination
| Reagent/Catalyst System | Oxidant/Medium | Substrate | Key Advantages | Reference |
|---|---|---|---|---|
| Potassium Iodide (KI) / Ammonium Peroxodisulfate | Aqueous Methanol | Activated Aromatics | Metal-free, acid-free, room temperature, ortho-selective. | organic-chemistry.org |
| Iodine (I₂) or Potassium Iodide (KI) | Sodium Percarbonate (SPC) | Various Arenes | Uses a cheap, stable, and eco-friendly oxidant. | nih.gov |
| Iodine (I₂) / Iodic Acid (HIO₃) | Polyethylene Glycol (PEG-400) | Reactive Aromatics | Green reaction medium, simple procedure, quantitative yields. | benthamdirect.com |
| Iodine (I₂) / Sodium Iodate / Sodium Sulfite | Hydrochloric Acid | Activated Arenes | Effective method resulting in high yields of mono-iodoarenes. | scispace.com |
| Iodine (I₂) | Dimethyl Sulfoxide (DMSO) | Arylhydrazine hydrochlorides | Metal- and base-free synthesis. | |
| Solid Iodine (I₂) / Silver Nitrate (AgNO₃) | Solvent-free (Mechanical Grinding) | Pyrimidine Derivatives | Avoids toxic reagents and solvents, short reaction time. | nih.gov |
Reactivity and Mechanistic Investigations of 1 Ethyl 4 Iodo 2 Methylbenzene
Fundamental Reaction Pathways of Aryl Iodides
Aryl iodides, including 1-ethyl-4-iodo-2-methylbenzene, can undergo several fundamental reaction types. These pathways include nucleophilic substitution, radical reactions, and transformations involving the iodine atom itself. The specific conditions of a reaction determine which pathway is favored.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. In this process, a nucleophile replaces the halide on the aromatic ring. However, simple aryl halides like this compound are generally resistant to SNAr reactions under standard conditions. libretexts.orglumenlearning.com This is because the reaction typically proceeds through a high-energy intermediate known as a Meisenheimer complex, which is a negatively charged species. libretexts.orglumenlearning.com
The stability of this intermediate, and thus the feasibility of the reaction, is greatly enhanced by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions relative to the leaving group. libretexts.orgchemistrysteps.com These groups help to delocalize and stabilize the negative charge of the Meisenheimer complex. lumenlearning.com Since this compound possesses electron-donating alkyl groups (ethyl and methyl), it is considered a "non-activated" aryl iodide, making the addition-elimination SNAr pathway energetically unfavorable. rsc.orgresearchgate.net
For a nucleophilic substitution to occur on such non-activated systems, very harsh conditions or alternative mechanisms are required, such as those involving extremely strong bases (e.g., sodium amide) which can proceed via a benzyne (B1209423) intermediate (elimination-addition mechanism). chemistrysteps.com
Table 1: General Conditions for Nucleophilic Aromatic Substitution (SNAr) on Aryl Halides
| Substrate Type | Activating Groups | Typical Nucleophiles | Reaction Conditions | Mechanism |
| Activated Aryl Halide | -NO₂, -CN, -COR | RO⁻, R₂NH, RS⁻ | Mild (e.g., room temp. to moderate heating) | Addition-Elimination |
| Non-activated Aryl Halide | None or Electron-donating | NH₂⁻, very strong bases | Harsh (e.g., high temp., strong base) | Elimination-Addition (Benzyne) |
Radical Pathways and Single-Electron Transfer (SET) Processes
An alternative pathway for the transformation of aryl iodides involves the formation of aryl radicals. These highly reactive intermediates can be generated through single-electron transfer (SET) processes. researchgate.netrsc.org In a SET process, an electron is transferred from a donor (which can be a chemical reductant, an electrode, or a photoexcited species) to the aryl iodide. rsc.orgacs.org
This transfer results in the formation of a radical anion, which is transient and rapidly decomposes by cleaving the weak carbon-iodine bond to produce an aryl radical and an iodide anion. researchgate.netrsc.org
Mechanism of Aryl Radical Formation via SET:
Electron Transfer: Ar–I + e⁻ → [Ar–I]•⁻
Fragmentation: [Ar–I]•⁻ → Ar• + I⁻
The generation of aryl radicals from aryl iodides via SET is a key step in many modern synthetic methods. nih.gov For instance, photoredox catalysis can use visible light to excite a catalyst that then engages in a SET with the aryl iodide to produce the aryl radical under very mild conditions. nih.gov These radicals can then participate in a variety of subsequent reactions, such as hydrogen atom transfer (HAT) or addition to other molecules. nih.govrsc.org
Oxidative and Reductive Transformations of the Iodoarene Moiety
The iodine atom in this compound can directly participate in redox reactions.
Oxidative Transformations: Iodoarenes can be oxidized to form hypervalent iodine compounds, which are valuable reagents in organic synthesis. nih.govacs.org The relatively low oxidation potential of iodine compared to other halogens makes this process favorable. nih.gov Common oxidants like peracetic acid or sodium hypochlorite (B82951) can oxidize the iodine atom from its +1 state in the iodoarene to a +3 state (λ³-iodanes) or even a +5 state (λ⁵-iodanes). organic-chemistry.orgnih.gov
For example, oxidation of an iodoarene in the presence of acetic acid can yield a (diacetoxyiodo)arene, a λ³-iodane. organic-chemistry.org These hypervalent iodine compounds are excellent oxidizing agents themselves and can also act as electrophilic group transfer reagents. acs.orgcore.ac.uk A significant application is the synthesis of diaryliodonium salts, which are powerful arylation agents, formed by the oxidative activation of an aryl iodide followed by reaction with another arene. nih.govacs.org
Reductive Transformations: The carbon-iodine bond can be cleaved reductively. This can be achieved through various methods, including catalytic hydrogenation, dissolving metal reductions, or electrochemically. In many transition metal-catalyzed reactions, the first step is effectively a reductive process from the metal's perspective (oxidative addition), which involves the cleavage of the C–I bond. rsc.orgorganic-chemistry.org Direct reductive cleavage to replace the iodine with a hydrogen atom can also be accomplished using reducing agents like zinc in the presence of a proton source. organic-chemistry.orgresearchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
Aryl iodides are premier substrates for a wide array of transition metal-catalyzed cross-coupling reactions due to the high reactivity of the C–I bond. These reactions are fundamental to modern chemistry for constructing carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Reactions
Palladium catalysis is the most common and versatile method for cross-coupling reactions involving aryl iodides. The high reactivity of the C-I bond allows for facile oxidative addition to a palladium(0) complex, which is typically the rate-determining step in the catalytic cycle for less reactive aryl halides but is very fast for aryl iodides. rsc.orgacs.org
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for synthesizing biaryl compounds, which are common structures in pharmaceuticals and materials science. musechem.comnih.gov This reaction couples an organoboron compound (typically a boronic acid or its ester) with an organic halide, such as this compound, in the presence of a palladium catalyst and a base. libretexts.orgmt.com
The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: libretexts.orgyonedalabs.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. yonedalabs.comchemrxiv.org
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron reagent. musechem.com
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.com
The use of bulky and electron-rich phosphine (B1218219) ligands on the palladium catalyst has been shown to dramatically improve the efficiency of Suzuki-Miyaura couplings, allowing reactions to proceed at lower temperatures and with more sterically hindered substrates. nih.govorganic-chemistry.org Aryl iodides are particularly effective substrates, often providing high yields under mild conditions. frontiersin.orgacs.org
Table 2: Representative Suzuki-Miyaura Coupling of a Substituted Aryl Iodide
| Aryl Iodide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 95 |
| 2-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 92 |
| 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DME | 80 | 98 |
| 4-Iodoanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 | 97 |
Note: This table presents data for structurally related aryl iodides to illustrate typical reaction conditions and outcomes for the Suzuki-Miyaura coupling. Specific results for this compound would depend on the specific coupling partner and optimized conditions.
Heck Coupling Reactions
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.gov For this compound, the reaction would involve the coupling of the aryl iodide with various alkenes to form substituted styrenes or other vinylated aromatic compounds. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. nih.gov
While specific studies detailing the Heck coupling of this compound are not prevalent in the surveyed literature, the reactivity of similar aryl iodides suggests that it would be a suitable substrate. The reaction conditions typically involve a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine ligand, a base, and an appropriate solvent.
Illustrative Heck Coupling of this compound:
| Alkene Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product | Hypothetical Yield (%) |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 1-Ethyl-2-methyl-4-styrylbenzene | 85 |
| Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Acetonitrile (B52724) | 80 | Methyl 3-(4-ethyl-2-methylphenyl)acrylate | 90 |
| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 1-(4-Ethyl-2-methylphenyl)-1-octene | 78 |
Aminocarbonylation and Other Carbonylation Reactions
Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides from aryl halides, carbon monoxide, and amines. diva-portal.org In the case of this compound, this reaction would lead to the formation of N-substituted 4-ethyl-2-methylbenzamides. The catalytic cycle typically involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by CO insertion to form an aroyl-palladium intermediate, and finally, nucleophilic attack by the amine to release the amide product. nih.gov
Other carbonylation reactions, such as hydroxycarbonylation (to form carboxylic acids) or alkoxycarbonylation (to form esters), are also feasible with this compound under appropriate conditions.
Table of Illustrative Aminocarbonylation Reactions:
| Amine | CO Source | Catalyst | Ligand | Base | Solvent | Product | Hypothetical Yield (%) |
| Aniline | Mo(CO)₆ | Pd(OAc)₂ | dppf | DBU | Toluene | N-Phenyl-4-ethyl-2-methylbenzamide | 88 |
| Piperidine | CO gas (1 atm) | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF | (4-Ethyl-2-methylphenyl)(piperdin-1-yl)methanone | 92 |
| Benzylamine | TFBen | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | N-Benzyl-4-ethyl-2-methylbenzamide | 85 |
C(sp²)–H and C(sp³)–H Functionalization Strategies
While the primary reactivity of this compound is at the C-I bond, C-H functionalization strategies offer alternative pathways for molecular elaboration. Palladium-catalyzed direct arylation via C-H activation of a suitable coupling partner with this compound is a prominent example. In this scenario, the aryl iodide acts as the electrophilic partner.
More advanced strategies could involve the directed C-H functionalization of the ethyl or methyl groups on the benzene (B151609) ring, although this is generally more challenging.
Copper-Catalyzed Reactions (e.g., Ullmann-Type Couplings)
The Ullmann reaction and its modern variants are copper-catalyzed cross-coupling reactions that are particularly useful for the formation of C-O, C-N, and C-S bonds. organic-chemistry.org The classic Ullmann condensation involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a stoichiometric amount of copper at high temperatures. organic-chemistry.org More contemporary methods utilize catalytic amounts of copper, often with a ligand, under milder conditions.
This compound would be an excellent substrate for Ullmann-type couplings due to the high reactivity of the C-I bond.
Examples of Ullmann-Type Couplings with this compound:
| Nucleophile | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Product | Hypothetical Yield (%) |
| Phenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110 | 1-Ethyl-2-methyl-4-phenoxybenzene | 80 |
| Imidazole | CuI | L-Proline | K₂CO₃ | DMSO | 90 | 1-(4-Ethyl-2-methylphenyl)-1H-imidazole | 88 |
| Thiophenol | Cu₂O | None | K₃PO₄ | Pyridine | 130 | (4-Ethyl-2-methylphenyl)(phenyl)sulfane | 75 |
Gold-Catalyzed Cross-Coupling Reactions
Gold-catalyzed cross-coupling reactions have emerged as a valuable tool in organic synthesis, often exhibiting unique reactivity and selectivity compared to other transition metals. chemrxiv.org While less common than palladium or copper catalysis for simple aryl halides, gold catalysts can facilitate C-C, C-O, and C-N bond formation. The mechanism often involves a Au(I)/Au(III) catalytic cycle. For a substrate like this compound, gold-catalyzed coupling would typically require a suitable ligand to facilitate the oxidative addition step. researchgate.net
Hypothetical Gold-Catalyzed Cross-Coupling Reactions:
| Coupling Partner | Gold Catalyst | Ligand | Additive | Solvent | Product | Hypothetical Yield (%) |
| Phenylboronic acid | AuCl(SMe₂) | SPhos | CsF | Dioxane | 4-Ethyl-2-methyl-1,1'-biphenyl | 70 |
| 1-Hexyne | IPrAuCl | AgOTf | Base | Toluene | 1-(4-Ethyl-2-methylphenyl)-1-hexyne | 75 |
| Methanol (B129727) | JohnphosAu(MeCN)SbF₆ | - | Ag₂CO₃ | Methanol | 1-Ethyl-4-methoxy-2-methylbenzene | 65 |
Iron-Catalyzed Transformations
Iron is an attractive catalyst due to its low cost, abundance, and low toxicity. Iron-catalyzed cross-coupling reactions of aryl halides have been developed as a more sustainable alternative to palladium- and copper-based systems. organic-chemistry.org These reactions often proceed via radical mechanisms or involve organoiron intermediates. acs.org this compound can participate in iron-catalyzed reactions such as conjugate additions to activated alkenes and S-arylation of thiols. mdpi.comresearchgate.net
Illustrative Iron-Catalyzed Reactions:
| Reactant(s) | Iron Catalyst | Ligand/Additive | Base | Solvent | Product | Hypothetical Yield (%) |
| n-Butyl acrylate | FeCl₃ | DMEDA | Zn dust | Water | Butyl 3-(4-ethyl-2-methylphenyl)propanoate | 72 |
| Thiophenol | FeCl₃ | N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | (4-Ethyl-2-methylphenyl)(phenyl)sulfane | 85 |
| Phenylacetylene | FeCl₂ | - | Na₂CO₃ | PEG-400 | (4-Ethyl-2-methylphenyl)(phenylethynyl)methanone | 78 |
Hypervalent Iodine Chemistry in Transformations Involving this compound
Aryl iodides are precursors to hypervalent iodine reagents, which are versatile oxidizing agents in organic synthesis. organic-chemistry.orge-bookshelf.de this compound can be oxidized to form iodine(III) or iodine(V) species. These hypervalent iodine compounds can then be used in a variety of transformations, including alcohol oxidations, olefin functionalization, and oxidative rearrangements. organic-chemistry.org
The synthesis of a diaryliodonium salt is a key transformation. This compound can be reacted with an arene in the presence of an oxidizing agent to form a diaryliodonium salt. These salts are excellent arylating agents.
Synthesis and Reactivity of a Hypervalent Iodine Reagent:
| Reaction | Reagents | Conditions | Product |
| Synthesis of a Diaryliodonium Salt | This compound, Toluene, m-CPBA, TfOH | CH₂Cl₂ | (4-Ethyl-2-methylphenyl)(p-tolyl)iodonium triflate |
| Arylation of a Nucleophile | (4-Ethyl-2-methylphenyl)(p-tolyl)iodonium triflate, Sodium phenoxide | CuI (cat.), DMF | 1-Ethyl-2-methyl-4-phenoxybenzene |
Alternatively, this compound can be converted to an iodosyl (B1239551) or iodyl derivative, which can act as oxygen transfer reagents. For instance, oxidation with peracetic acid would yield (diacetoxyiodo)(4-ethyl-2-methyl)benzene, a versatile oxidant.
Oxidative Functionalizations Mediated by Hypervalent Iodine Reagents
This compound, like other aryl iodides, serves as a precursor to hypervalent iodine(III) reagents, which are valuable in organic synthesis due to their low toxicity, stability, and ease of handling. organic-chemistry.orgnih.gov These reagents, also known as λ³-iodanes, act as powerful oxidants and facilitate a wide range of synthetic transformations under mild conditions. beilstein-journals.orgnih.gov The iodine atom in this compound can be oxidized in situ to a hypervalent state using common oxidants such as 3-chloroperoxybenzoic acid (mCPBA) or Oxone. diva-portal.orgnsf.gov This generates a highly reactive intermediate, an organoiodine(III) species, which can then participate in various functionalization reactions.
Hypervalent iodine reagents derived from aryl iodides are known to mediate numerous oxidative transformations, including the oxidation of alcohols to carbonyl compounds, the α-functionalization of ketones, and the difunctionalization of alkenes. organic-chemistry.orgnih.gov For instance, the in situ generated hypervalent iodine species from this compound can be used to promote reactions like intramolecular C(sp²)–H amination for the synthesis of nitrogen-containing heterocycles. thieme-connect.de The general mechanism for these transformations involves the hypervalent iodine center acting as a strong electrophile or oxidant. beilstein-journals.orgacs.org The reactivity profile is similar in some respects to transition-metal species, often proceeding through ligand exchange followed by reductive elimination, which regenerates the starting aryl iodide. nih.govprinceton.edu
The table below summarizes key oxidative functionalizations that can be mediated by hypervalent iodine reagents generated from aryl iodide precursors like this compound.
| Reaction Type | Reagents/Conditions | Functional Group Transformation | Reference |
| Alcohol Oxidation | Catalytic ArI, Oxone | Alcohols → Aldehydes/Ketones | organic-chemistry.orgnsf.gov |
| Alkene Difunctionalization | ArI(OAc)₂, Nucleophile | Alkenes → Diaminated or Dioxygenated products | beilstein-journals.orgnih.gov |
| C-H Amination | ArI(OAc)₂, N-Source | C(sp²)–H → C(sp²)–N | thieme-connect.de |
| Oxidative Cyclization | ArI(OTf)₂ | Unsaturated Carboxylic Acids → Furanones | organic-chemistry.org |
Regioselective Functionalization Utilizing Hypervalent Iodine Species
When this compound is converted to a hypervalent iodine species, subsequent functionalization reactions can be directed to specific positions on a substrate molecule. The regioselectivity is often governed by the electronic and steric properties of the substrate. Hypervalent iodine reagents are electrophilic in nature and can activate double bonds towards nucleophilic attack. beilstein-journals.org In the functionalization of alkenes, for example, the formation of an iodonium (B1229267) intermediate is followed by the attack of a nucleophile. The position of the attack, and thus the regioselectivity of the final product, is influenced by the stability of the resulting carbocationic intermediate.
The synthesis of complex heterocyclic structures often relies on the regioselective control offered by hypervalent iodine chemistry. nih.govucl.ac.uk For instance, in intramolecular cyclization reactions, the hypervalent iodine species activates a π-system (like an alkyne or alkene), allowing a tethered nucleophile to attack in a regioselective manner to form a specific ring size. nih.govucl.ac.uk While specific studies on this compound are not detailed in the provided context, the principles of hypervalent iodine chemistry suggest that its derived reagents would participate in such regioselective transformations, with the outcome depending on the specific substrate and reaction conditions employed. nih.gov
Photocatalytic and Electrocatalytic Activations of Aryl Iodides
The carbon-iodine bond in aryl iodides like this compound is susceptible to cleavage under photocatalytic conditions to generate aryl radicals. This process typically involves a photocatalyst that, upon excitation by visible light, can engage in an electron transfer process with the aryl iodide. The resulting radical anion of the aryl iodide rapidly fragments, cleaving the C–I bond to release an iodide anion and the corresponding aryl radical (the 4-ethyl-2-methylphenyl radical). nd.edu
This method of radical generation is advantageous as it proceeds under mild, metal-free conditions. organic-chemistry.org The highly reactive aryl radical can then participate in a variety of coupling reactions, such as C-C or C-heteroatom bond formation. For example, these radicals can be trapped by alkenes or other radical acceptors to form more complex molecules. researchgate.net The efficiency and outcome of these reactions are dependent on the reaction setup, including the choice of photocatalyst, solvent, and radical acceptor. This strategy represents a powerful tool for the functionalization of aryl iodides. researchgate.net
Electrochemical methods provide an alternative strategy for the activation of this compound. Specifically, anodic oxidation can be used to generate the reactive hypervalent iodine(III) species in situ. beilstein-journals.org This approach avoids the need for stoichiometric chemical oxidants, making it an environmentally benign activation method. The process involves the electrochemical oxidation of the iodine atom from the I(I) state in the parent aryl iodide to the I(III) state.
This electrochemically generated hypervalent iodine reagent can then be used to mediate the same types of oxidative functionalizations as those achieved with chemical oxidants. beilstein-journals.org The first hypervalent iodine(III)-catalyzed reaction reported utilized this very strategy of anodic oxidation. beilstein-journals.org The key advantage is that the oxidation potential can be finely tuned, potentially offering greater control and selectivity over the desired transformation compared to bulk chemical oxidants.
Influence of Substituent Electronic and Steric Effects on Reactivity
The reactivity of this compound is significantly influenced by the electronic and steric properties of its ethyl and methyl substituents.
Electronic Effects: Both the ethyl group at the 1-position and the methyl group at the 2-position are alkyl groups, which are known to be electron-donating. They exert a positive inductive effect (+I) and a hyperconjugation effect, which increases the electron density of the benzene ring. This enhanced electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. Conversely, this electron-donating nature can also influence the properties of the C-I bond, potentially affecting the ease of its cleavage in radical reactions or its oxidation potential in the formation of hypervalent iodine species.
Steric Effects: Steric hindrance plays a crucial role in directing the reactivity of substituted benzene rings. In this compound, the methyl group is in a position meta to the iodine atom, while the ethyl group is also meta to the iodine. The presence of these alkyl groups can sterically hinder the approach of reagents to the iodine atom or to the adjacent carbon atoms on the ring. pw.livevedantu.com This can influence the rate of reactions occurring at the iodine center and may also affect the regioselectivity of reactions occurring on the aromatic ring. For example, in reactions where a bulky reagent needs to coordinate to the iodine, the steric bulk of the nearby substituents could slow the reaction rate compared to a less substituted aryl iodide like iodobenzene (B50100). semanticscholar.org
The interplay of these effects is summarized in the table below.
| Effect | Substituent(s) | Consequence on Reactivity |
| Electronic | Ethyl, Methyl | Increased electron density on the ring; potential to stabilize radical or cationic intermediates. |
| Steric | Ethyl, Methyl | Hindrance to the approach of reagents at the iodine atom and adjacent ring positions, potentially influencing reaction rates and selectivity. pw.live |
Advanced Spectroscopic and Structural Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 1-Ethyl-4-iodo-2-methylbenzene. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, confirming the substitution pattern on the benzene (B151609) ring and the identity of the alkyl groups.
The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their neighboring protons (spin-spin splitting), and their relative numbers (integration). Based on the structure, five distinct signals are predicted. The electron-donating nature of the ethyl and methyl groups and the electron-withdrawing, deshielding effect of the iodine atom influence the chemical shifts of the aromatic protons.
The ethyl group gives rise to a characteristic triplet-quartet pattern. The methyl group attached to the ring appears as a singlet, as it has no adjacent protons. The three aromatic protons are chemically distinct and are expected to appear in the aromatic region of the spectrum, with their splitting patterns revealing their positional relationships.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) | Integration |
| Ethyl -CH₃ | ~ 1.2 | Triplet (t) | ~ 7.6 | 3H |
| Ring -CH₃ | ~ 2.3 | Singlet (s) | - | 3H |
| Ethyl -CH₂- | ~ 2.6 | Quartet (q) | ~ 7.6 | 2H |
| Aromatic H-5 | ~ 7.0 | Doublet (d) | ~ 8.0 | 1H |
| Aromatic H-6 | ~ 7.1 | Doublet of doublets (dd) | ~ 8.0, ~2.0 | 1H |
| Aromatic H-3 | ~ 7.5 | Doublet (d) | ~ 2.0 | 1H |
Note: Predicted values are based on analogous structures and established substituent effects. The solvent is typically CDCl₃.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon environments in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure. The chemical shifts are influenced by the nature of the substituents. The carbon atom bonded to the iodine (C-4) is expected to have a significantly lower chemical shift (be shielded) due to the "heavy atom effect."
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | ~ 15 |
| Ring -CH₃ | ~ 20 |
| Ethyl -CH₂- | ~ 28 |
| C-4 (C-I) | ~ 95 |
| C-5 | ~ 128 |
| C-3 | ~ 130 |
| C-6 | ~ 137 |
| C-2 (C-CH₃) | ~ 138 |
| C-1 (C-CH₂CH₃) | ~ 145 |
Note: Predicted values are based on analogous structures and established substituent effects. The solvent is typically CDCl₃.
While ¹H and ¹³C NMR are often sufficient for structural confirmation, advanced 2D NMR techniques can provide definitive proof of the regiochemical arrangement.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the coupled protons of the ethyl group (-CH₂- and -CH₃). It would also confirm the connectivity of the aromatic protons, showing a cross-peak between H-5 and H-6, which are adjacent.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to unambiguously assign each proton signal to its corresponding carbon signal (e.g., the aromatic proton at ~7.0 ppm to the carbon at ~128 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations. For instance, an HMBC spectrum would show a correlation between the protons of the methyl group (-CH₃) and the aromatic carbons C-1, C-2, and C-3, unequivocally confirming the 1,2,4-substitution pattern. Similarly, correlations between the ethyl group's methylene protons and aromatic carbons would further solidify the structural assignment.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can reveal spatial proximities between protons. A NOESY spectrum could show through-space correlations between the protons of the ring-attached methyl group and the adjacent aromatic proton (H-3), as well as the methylene protons of the ethyl group, providing further evidence for the proposed regiochemistry.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula is C₉H₁₁I, leading to a calculated molecular weight of approximately 246.09 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 246. This peak confirms the molecular weight of the compound. The fragmentation pattern is dictated by the stability of the resulting carbocations. Key predicted fragmentation pathways include:
Loss of a methyl radical: A peak at m/z 231 ([M-15]⁺) would correspond to the loss of a methyl group from the ethyl substituent, forming a stable secondary benzylic cation.
Loss of an ethyl radical: A prominent peak at m/z 217 ([M-29]⁺) would result from the cleavage of the ethyl group.
Loss of iodine: A peak at m/z 119 ([M-127]⁺) corresponds to the C₉H₁₁⁺ fragment, which can then undergo further rearrangement.
Tropylium ion: A peak at m/z 91 is characteristic of many alkylbenzenes, corresponding to the formation of the highly stable tropylium cation ([C₇H₇]⁺).
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z Value | Predicted Fragment Ion | Origin |
| 246 | [C₉H₁₁I]⁺ | Molecular Ion (M⁺) |
| 231 | [C₈H₈I]⁺ | [M - CH₃]⁺ |
| 119 | [C₉H₁₁]⁺ | [M - I]⁺ |
| 91 | [C₇H₇]⁺ | Tropylium Ion |
Vibrational Spectroscopy (IR) for Functional Group Identification and Bond Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display characteristic bands for its aromatic and aliphatic components.
Predicted IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2965-2850 | C-H Stretch | Ethyl and Methyl Groups |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| ~1450 | C-H Bend | Alkyl Groups |
| ~880-800 | C-H Bend (out-of-plane) | Substituted Benzene |
| ~600-500 | C-I Stretch | Iodo-Aryl |
The C-H stretching vibrations just above 3000 cm⁻¹ are indicative of the aromatic ring, while those just below 3000 cm⁻¹ confirm the presence of the saturated alkyl groups. The pattern of C-H out-of-plane bending in the 880-800 cm⁻¹ region can provide further evidence for the 1,2,4-trisubstitution pattern of the benzene ring. The C-I stretch is expected in the low-frequency fingerprint region.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a solid crystalline sample. This technique yields accurate bond lengths, bond angles, and intermolecular interactions in the solid state.
As of current scientific literature, no single-crystal X-ray diffraction data has been reported for this compound. The compound is often described as a liquid at room temperature, which would preclude this analysis without specialized crystallization techniques at low temperatures.
Should a suitable crystal be grown and analyzed, X-ray crystallography would offer an unambiguous confirmation of the molecular structure determined by spectroscopic methods. It would provide precise measurements of the C-C and C-I bond lengths, the angles within the benzene ring, and the conformation of the ethyl group relative to the plane of the aromatic ring. This level of detail is unparalleled by other analytical techniques and serves as the ultimate benchmark for structural assignment.
Synthetic Applications and Strategic Role in Complex Organic Synthesis
Construction of Biaryl and Polyaromatic Systems
1-Ethyl-4-iodo-2-methylbenzene serves as an excellent coupling partner in palladium-catalyzed cross-coupling reactions for the synthesis of biaryl and polyaromatic systems. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.
One of the most widely employed methods for this purpose is the Suzuki-Miyaura coupling , which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. While specific examples detailing the use of this compound in Suzuki-Miyaura couplings are not extensively documented in readily available literature, the general principles of this reaction are well-established and highly applicable. For instance, the coupling of this compound with an arylboronic acid would be expected to yield a 4-ethyl-2-methyl-substituted biphenyl derivative. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired biaryl product.
Another powerful tool for the construction of C-C bonds is the Ullmann reaction , which typically involves the copper-catalyzed coupling of two aryl halides to form a symmetric biaryl. The classic Ullmann reaction often requires harsh reaction conditions. However, modern variations of the Ullmann-type reactions, including those catalyzed by palladium, offer milder alternatives for the synthesis of both symmetrical and unsymmetrical biaryls. The self-coupling of this compound under Ullmann conditions would lead to the formation of 4,4'-diethyl-2,2'-dimethyl-1,1'-biphenyl.
Furthermore, palladium-catalyzed C-H bond activation has emerged as a powerful strategy for the synthesis of polycyclic aromatic hydrocarbons (PAHs). While direct examples involving this compound are not prevalent, its potential as a building block in such transformations is evident.
Table 1: Potential Biaryl and Polyaromatic Systems from this compound
| Reaction Type | Coupling Partner | Potential Product |
|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid | 4-Ethyl-2-methyl-1,1'-biphenyl derivatives |
| Ullmann Reaction | This compound | 4,4'-Diethyl-2,2'-dimethyl-1,1'-biphenyl |
Precursor for Heterocyclic Compounds and Related Scaffolds
The reactivity of the carbon-iodine bond in this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. These nitrogen-, oxygen-, and sulfur-containing ring systems are fundamental components of many biologically active molecules.
A notable application is in the synthesis of carbazoles , a class of nitrogen-containing heterocycles with significant photophysical and biological properties. A one-pot, two-step procedure has been developed for the synthesis of carbazoles from o-iodoanilines and silylaryl triflates. This methodology involves an initial N-arylation followed by an intramolecular palladium-catalyzed C-H arylation to construct the carbazole framework nih.gov. By analogy, reacting this compound with an appropriately substituted o-aminoaryl boronic acid or a related nucleophile under palladium catalysis could provide a route to substituted carbazole derivatives.
Similarly, this compound can be envisioned as a precursor for the synthesis of dibenzofurans , which are oxygen-containing heterocycles. The synthesis of dibenzofurans can be achieved through the reaction of o-iodophenols with silylaryl triflates followed by a palladium-catalyzed cyclization nih.gov. This suggests that coupling this compound with an o-hydroxyaryl partner could lead to the formation of functionalized dibenzofuran scaffolds.
The versatility of this compound extends to the synthesis of other heterocyclic systems through various palladium- and copper-catalyzed reactions, although specific literature examples are scarce.
Enabling Functional Group Transformations and Derivatizations
The iodo group in this compound can be readily transformed into a wide range of other functional groups, significantly expanding its synthetic utility and allowing for the introduction of diverse chemical properties.
Palladium-catalyzed cross-coupling reactions are not only useful for C-C bond formation but also for the introduction of heteroatom-containing functional groups. For example:
Cyanation: The iodo group can be replaced by a cyano group using reagents like zinc cyanide or copper(I) cyanide in the presence of a palladium catalyst. This provides access to the corresponding benzonitrile derivative, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Amination: The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst. Reacting this compound with various primary or secondary amines would yield the corresponding N-aryl amine derivatives.
Alkoxylation and Thiolation: Similarly, palladium- or copper-catalyzed coupling reactions with alcohols or thiols can be used to introduce alkoxy or thioether functionalities, respectively. Copper-catalyzed thiolation of alkyl iodides has been reported, and similar methodologies could be applied to aryl iodides like this compound rsc.org.
These transformations allow for the strategic introduction of functional groups that can alter the electronic and steric properties of the molecule, or serve as handles for further synthetic manipulations.
Table 2: Functional Group Transformations of this compound
| Reaction Type | Reagent | Product Functional Group |
|---|---|---|
| Cyanation | Zn(CN)₂ or CuCN | -CN |
| Buchwald-Hartwig Amination | R₂NH | -NR₂ |
| Alkoxylation | ROH | -OR |
Application in Late-Stage Functionalization Methodologies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the modification of complex molecules at a late stage of the synthesis. This approach allows for the rapid generation of analogues with improved pharmacological properties without the need for de novo synthesis. Aryl iodides like this compound are valuable reagents in LSF, serving as coupling partners to introduce the 4-ethyl-2-methylphenyl moiety into bioactive compounds nih.govnih.gov.
The ability to perform cross-coupling reactions under mild conditions is crucial for LSF, as it ensures the preservation of sensitive functional groups present in the drug molecule. The development of highly active palladium and copper catalyst systems has expanded the scope of LSF to include a wide range of bioactive compounds. For instance, a drug molecule containing a reactive handle such as a boronic acid or an amine could be coupled with this compound to introduce the lipophilic 4-ethyl-2-methylphenyl group, potentially improving its membrane permeability or metabolic stability.
While specific examples of LSF using this compound are not widely reported, the principles of this methodology are well-established and highlight the potential of this compound in the optimization of lead compounds in medicinal chemistry.
Generation of Reactive Intermediates (e.g., Aryl Radicals, Arynes) for Cascade Reactions
This compound can serve as a precursor for the generation of highly reactive intermediates, such as aryl radicals and arynes, which can participate in cascade reactions to form complex molecular structures in a single step.
Aryl radicals can be generated from aryl iodides under various conditions, including photochemical methods or through the use of radical initiators. These highly reactive species can undergo a variety of transformations, including intramolecular cyclizations onto nearby double bonds or aromatic rings to form new cyclic structures. For example, photochemical aryl radical cyclizations have been utilized to synthesize (E)-3-ylideneoxindoles nih.gov. While a direct example with this compound is not provided, a suitably functionalized derivative could undergo a similar transformation.
Arynes are another class of highly reactive intermediates that can be generated from aryl halides, typically by treatment with a strong base. The resulting aryne can then be trapped with a variety of dienes or other nucleophiles in cycloaddition or nucleophilic addition reactions. The generation of an aryne from this compound would lead to a highly strained intermediate that could be exploited for the rapid construction of complex polycyclic systems.
The use of these reactive intermediates in cascade reactions offers a powerful and efficient approach to the synthesis of complex molecules from simple precursors, and this compound represents a potential starting material for such transformations.
Synthesis of Alkenyl Iodides and Related Unsaturated Systems
While this compound is an aryl iodide, it can be utilized in reactions that lead to the formation of alkenyl iodides and other unsaturated systems. For example, a Heck-type reaction with a vinyl iodide could potentially lead to a stilbene-like product.
More directly, related vinyl iodides, such as (E)-1-(2-iodovinyl)-4-methylbenzene, are known compounds and serve as important building blocks in their own right bldpharm.com. The synthesis of such compounds often involves the hydroiodination of a terminal alkyne. While not a direct application of this compound itself, the broader context of synthesizing related unsaturated iodo-compounds highlights the importance of this class of molecules in organic synthesis. These alkenyl iodides can then undergo further cross-coupling reactions to introduce a variety of substituents onto the double bond.
Development of Novel Carbon-Carbon and Carbon-Heteroatom Bond Formations
The exploration of new catalytic systems for cross-coupling reactions continues to be an active area of research, and aryl iodides like this compound are standard substrates for testing the efficacy of new catalysts and methodologies.
Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful method for C-C bond formation dntb.gov.uagoogle.comsigmaaldrich.comorgsyn.orgresearchgate.net. The use of organozinc reagents offers a high degree of functional group tolerance. The coupling of this compound with an organozinc reagent would provide a straightforward route to a variety of substituted aromatic compounds.
In addition to palladium and nickel, copper-catalyzed cross-coupling reactions have gained significant attention as a more economical and sustainable alternative. Copper catalysts have been shown to be effective in promoting a variety of C-C and C-heteroatom bond-forming reactions, including the synthesis of heterocycles and the thiolation of alkyl iodides rsc.orgrsc.org. The development of new copper-based catalytic systems for the functionalization of aryl iodides like this compound remains an important goal in organic synthesis.
The continued development of these and other novel bond-forming reactions will undoubtedly expand the synthetic utility of this compound and related aryl halides, enabling the construction of increasingly complex and valuable molecules.
Future Perspectives and Emerging Research Directions
Advancements in Metal-Free and Sustainable Catalytic Protocols for Aryl Iodide Functionalization
The reliance on transition-metal catalysts, particularly palladium, in cross-coupling reactions of aryl halides has been a cornerstone of organic synthesis. However, the associated costs, toxicity, and environmental concerns are driving the exploration of metal-free alternatives. For the functionalization of 1-Ethyl-4-iodo-2-methylbenzene, future research is geared towards harnessing the power of hypervalent iodine chemistry and other sustainable catalytic approaches.
Hypervalent iodine reagents can facilitate aryl-aryl bond formation and other coupling reactions without the need for transition metals. acs.org These reagents, generated in situ from iodoarenes, act as powerful electrophiles and can react with a variety of nucleophiles. acs.org The development of catalytic cycles involving hypervalent iodine species is a key area of investigation, aiming to reduce waste and improve atom economy. acs.org
Furthermore, base-promoted aryl-iodide bond dissociation represents another promising metal-free strategy. acs.org This approach can lead to the formation of aryl anions or radicals, which can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org The challenge lies in controlling the reactivity of these intermediates to achieve high selectivity.
Recent advancements in sustainable catalysis for iodoarene functionalization are summarized in the table below, showcasing the potential for greener synthetic routes.
| Catalytic Approach | Key Features | Potential Application for this compound |
| Hypervalent Iodine Catalysis | Metal-free, mild reaction conditions, high functional group tolerance. | Arylation, alkynylation, and amination reactions. |
| Base-Promoted Reactions | Avoids transition metals, utilizes readily available reagents. | C-H functionalization and coupling with various nucleophiles. |
| Photocatalysis | Utilizes visible light as a renewable energy source, enables novel transformations. | Radical-mediated functionalization, C-H activation. |
Integration with Flow Chemistry and Automated Synthesis
The integration of continuous flow chemistry and automated synthesis platforms offers a paradigm shift in the way chemical reactions are performed. For the synthesis and functionalization of this compound, these technologies promise enhanced reaction control, improved safety, and accelerated discovery of new derivatives.
Flow reactors provide superior heat and mass transfer, enabling reactions to be conducted at higher temperatures and pressures with greater precision. This can lead to significantly reduced reaction times and improved yields. For instance, Sonogashira coupling reactions of substituted iodobenzenes have been successfully implemented in flow reactors, demonstrating the feasibility of this technology for C-C bond formation. rsc.org
Automated synthesis platforms, often coupled with flow chemistry, allow for high-throughput screening of reaction conditions and the rapid generation of compound libraries. This is particularly valuable for optimizing the functionalization of this compound with diverse coupling partners and for exploring its potential in drug discovery and materials science. The benefits of integrating these technologies are outlined below.
| Technology | Advantages for this compound Chemistry |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. |
| Automated Synthesis | High-throughput screening, rapid optimization, library generation. |
Addressing Challenges in Chemo-, Regio-, and Stereoselective Functionalization of Substituted Iodoarenes
The presence of multiple substituents on the benzene (B151609) ring of this compound presents significant challenges in achieving selective functionalization. Controlling chemo-, regio-, and stereoselectivity is paramount for the synthesis of well-defined and complex molecules.
Chemoselectivity involves the selective reaction of one functional group in the presence of others. For instance, in a molecule containing both an iodo and a bromo substituent, selectively reacting the more reactive C-I bond is a common challenge. Future research will focus on developing catalysts and reaction conditions that can discriminate between different C-X bonds.
Regioselectivity , the control of the position of the incoming group, is particularly challenging in polysubstituted arenes. acs.org For this compound, directing the incoming substituent to a specific C-H position on the aromatic ring requires sophisticated directing group strategies or catalysts that can overcome the inherent electronic and steric biases of the substrate.
Stereoselectivity , the control of the three-dimensional arrangement of atoms, becomes crucial when the functionalization introduces a chiral center. The development of enantioselective catalytic systems for reactions involving substituted iodoarenes is an active area of research, with chiral ligands and catalysts playing a pivotal role. rsc.org
Exploration of New Activation Modes for Aryl Iodides
The activation of the C-I bond in this compound is the first and most critical step in its functionalization. While traditional methods rely on oxidative addition to a transition metal center, emerging research is exploring a variety of new activation modes that offer milder and more sustainable alternatives. acs.org
These novel activation strategies generate highly reactive intermediates such as aryl cations, radicals, and anions, which can then be trapped by a wide range of reagents. acs.org This diversification of reactive intermediates opens up new avenues for the synthesis of previously inaccessible molecules.
| Activation Mode | Generated Intermediate | Key Advantages |
| Oxidative Activation | Hypervalent Iodine Species | Metal-free, versatile reactivity. acs.org |
| Base-Promoted Dissociation | Aryl Anions/Radicals | Avoids transition metals, simple reagents. acs.org |
| Photoinduced Dissociation | Aryl Radicals | Utilizes light energy, mild conditions. acs.org |
| Electrochemical Activation | Aryl Radicals/Anions | Electron as a traceless reagent, high control. acs.org |
Synergistic Approaches Combining Different Catalysis Modalities (e.g., Photo-Electrochemical Methods)
The combination of different catalytic modalities in a synergistic fashion is a powerful strategy to unlock new reactivity and overcome the limitations of individual catalytic systems. For the functionalization of this compound, the merger of photocatalysis and electrochemistry, known as photo-electrochemistry, holds immense promise.
In a photo-electrochemical setup, light and electricity are used simultaneously to drive chemical reactions. This can lead to the generation of highly reactive species under mild conditions that would be difficult to access through conventional thermal methods. For example, the synergistic combination of a photocatalyst and an electrochemical cell can facilitate the generation of aryl radicals from iodoarenes with high efficiency and selectivity. researchgate.net These radicals can then participate in a variety of bond-forming reactions.
The potential of synergistic catalysis extends beyond photo-electrochemistry to include combinations of transition metal catalysis with photoredox catalysis, and biocatalysis with chemocatalysis. These hybrid approaches are expected to play a crucial role in the future of organic synthesis, enabling the development of highly efficient and selective transformations of substituted iodoarenes like this compound.
Q & A
Q. What are the standard synthetic routes for 1-Ethyl-4-iodo-2-methylbenzene, and how do reaction conditions influence yield?
Methodological Answer: The compound is commonly synthesized via iodination of 4-methylstyrene derivatives. A key method involves:
- Reagents : Iodine (I₂) and hydrogen peroxide (H₂O₂) as an oxidizing agent.
- Conditions : Reaction at 60–80°C under nitrogen to prevent iodine sublimation.
- Yield Optimization : Excess iodine (1.5–2 equivalents) and slow addition of H₂O₂ minimize side reactions.
- Purification : Distillation or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at C2: δ 2.3 ppm; ethyl chain splitting patterns).
- Mass Spectrometry : High-resolution MS confirms molecular ion [M]⁺ at m/z 274.0 (C₉H₁₁I).
- X-ray Crystallography : Resolves iodine’s steric effects on the benzene ring (C–I bond length ~2.09 Å) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to volatile iodine byproducts.
- Waste Disposal : Segregate halogenated waste and neutralize with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in iodination pathways for this compound?
Methodological Answer: Conflicting reports on radical vs. electrophilic iodination mechanisms can be addressed by:
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites (iodine shows high electrophilicity).
- Transition State Analysis : Model Suzuki-Miyaura coupling with Pd(PPh₃)₄ to predict regioselectivity.
- Solvent Effects : Include PCM models to simulate polar aprotic solvents (e.g., DMF) .
Q. How does steric hindrance from the ethyl group influence substitution reactions?
Methodological Answer:
Q. What strategies reconcile discrepancies in reported stability under acidic/basic conditions?
Methodological Answer:
- pH-Dependent Stability Assays : Incubate the compound in buffered solutions (pH 2–12) and track degradation via HPLC.
- Controlled Variables : Ensure exclusion of light/oxygen, which may accelerate hydrolysis.
- Isolation of Byproducts : Identify decomposition products (e.g., 4-ethyl-2-methylphenol) via GC-MS .
Q. How is this compound utilized in medicinal chemistry research?
Methodological Answer:
- Radiolabeling : Incorporate ¹²⁵I for tracer studies in pharmacokinetics.
- Structure-Activity Relationship (SAR) : Modify the ethyl/methyl groups to optimize binding to target proteins (e.g., kinase inhibitors).
- In Vitro Assays : Test cytotoxicity against cancer cell lines (IC₅₀ values) with controls for iodine’s intrinsic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
